3-bromo-4-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
3-BROMO-4-METHOXY-N’~1~-[(E)-1-(4-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE: is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, a methoxy group, and a nitrophenyl group attached to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-BROMO-4-METHOXY-N’~1~-[(E)-1-(4-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 3-bromo-4-methoxybenzohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine:
- Explored as a potential lead compound for the development of new therapeutic agents.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 3-BROMO-4-METHOXY-N’~1~-[(E)-1-(4-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3-BROMO-4-METHOXY-N’~1~-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE
- 3-BROMO-4-METHOXY-N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE
- 3-BROMO-4-METHOXY-N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE
Uniqueness: The presence of the nitro group in 3-BROMO-4-METHOXY-N’~1~-[(E)-1-(4-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE imparts unique electronic and steric properties to the compound. This makes it distinct from other similar compounds and can influence its reactivity and biological activity. The nitro group can also serve as a handle for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties.
Properties
Molecular Formula |
C15H12BrN3O4 |
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Molecular Weight |
378.18 g/mol |
IUPAC Name |
3-bromo-4-methoxy-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H12BrN3O4/c1-23-14-7-4-11(8-13(14)16)15(20)18-17-9-10-2-5-12(6-3-10)19(21)22/h2-9H,1H3,(H,18,20)/b17-9+ |
InChI Key |
WTZFFWJZFQVAGV-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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